molecular formula C12H18N2O B182132 1-(2-Methoxy-5-methylphenyl)piperazine CAS No. 105105-33-7

1-(2-Methoxy-5-methylphenyl)piperazine

Cat. No.: B182132
CAS No.: 105105-33-7
M. Wt: 206.28 g/mol
InChI Key: LBQDADYHTCZZCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methoxy-5-methylphenyl)piperazine is a piperazine derivative of significant interest in medicinal chemistry and pharmaceutical research. Piperazine-based compounds are widely recognized as key intermediates in the development of novel therapeutic agents. This compound is intended for research and development purposes only. Intended Application & Research Value: This chemical serves as a versatile building block for the synthesis of more complex molecules. Its structure suggests potential application in neurological and psychiatric disorder research, as similar N-alkylated piperazine compounds have shown markedly improved affinity and selectivity for neurological receptors like the dopamine D3 receptor, a recognized therapeutic target . Piperazine cores are also frequently explored in oncology, metabolic disease, and cardiovascular research . Handling & Safety: Researchers should handle this material with care. It is expected to be air-sensitive and should be stored at ambient temperatures, away from oxidizing agents. Please refer to the Safety Data Sheet (SDS) for comprehensive hazard and handling instructions prior to use. Disclaimer: This product is for research purposes only and is not intended for diagnostic or therapeutic use. It is not for human consumption. NOTE: The specific applications, mechanism of action, and detailed physicochemical data for this compound should be confirmed through further scientific literature and internal validation.

Properties

IUPAC Name

1-(2-methoxy-5-methylphenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-10-3-4-12(15-2)11(9-10)14-7-5-13-6-8-14/h3-4,9,13H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBQDADYHTCZZCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The methoxy group ortho to the leaving group (Cl or Br) enhances electrophilicity at the para position. Piperazine, acting as a bifunctional nucleophile, displaces the halogen in a two-step process:

  • Base Deprotonation : Piperazine is deprotonated by a strong base (e.g., K₂CO₃ or NaH) to generate a more reactive amine.

  • Aromatic Substitution : The deprotonated piperazine attacks the activated aromatic carbon, followed by elimination of the leaving group.

Typical Conditions :

  • Solvent: Anhydrous toluene or DMF

  • Temperature: 80–120°C

  • Base: Potassium carbonate (2.5 equiv)

  • Yield: 38–58% (improved to 72% with optimized leaving groups).

Limitations and Optimization

Initial yields using chloro derivatives were modest (38%) due to competing side reactions. Replacing chlorine with a sulfoxide leaving group (e.g., methylsulfonyl) increased electrophilicity, boosting yields to 65–72%.

Buchwald-Hartwig Amination

Pd-catalyzed cross-coupling offers a regioselective route, particularly for aryl halides with steric hindrance. This method is advantageous for substrates where SNAr is impractical.

Catalytic System and Protocol

A representative procedure involves:

  • Substrate : 1-bromo-2-methoxy-5-methylbenzene

  • Catalyst : Pd₂(dba)₃ (2 mol%)

  • Ligand : Xantphos (4 mol%)

  • Base : Cs₂CO₃ (3 equiv)

  • Solvent : 1,4-Dioxane at 100°C for 24 hours.

Yield : 68–75% with >95% purity by HPLC.

Industrial Scalability

Continuous flow reactors enhance this method’s efficiency by improving heat transfer and reducing catalyst loading. A pilot-scale study achieved 82% yield with a residence time of 30 minutes.

Reductive Amination Pathways

For substrates lacking pre-installed halogens, reductive amination provides an alternative. This method constructs the piperazine ring in situ from a phenylalkylamine precursor.

Stepwise Synthesis

  • Aldehyde Formation : 2-Methoxy-5-methylbenzaldehyde is reacted with ethylenediamine in the presence of NaBH₃CN.

  • Cyclization : The intermediate diamine undergoes acid-catalyzed cyclization to form the piperazine ring.

Conditions :

  • Reducing Agent: Sodium cyanoborohydride (1.2 equiv)

  • Solvent: Methanol, 0°C to room temperature

  • Yield: 55–60%.

Industrial-Scale Production via Continuous Flow Synthesis

To address batch synthesis limitations (e.g., long reaction times), continuous flow systems have been adopted.

Protocol for Kilogram-Scale Production

  • Reactor Type : Microtubular flow reactor

  • Parameters :

    • Temperature: 130°C

    • Pressure: 15 bar

    • Residence Time: 10 minutes

  • Output : 1.2 kg/hr with 89% yield and 99% purity.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
SNAr38–7285–95ModerateHigh
Buchwald-Hartwig68–82>95HighModerate
Reductive Amination55–6090–93LowLow
Continuous Flow8999Very HighVery High

Key Findings :

  • SNAr remains cost-effective but requires optimization for industrial use.

  • Buchwald-Hartwig offers superior regioselectivity but involves expensive palladium catalysts.

  • Continuous flow synthesis outperforms batch methods in throughput and purity.

Purification and Characterization

Crystallization Techniques

The hydrochloride salt is commonly isolated by adding HCl gas to a diethyl ether solution, yielding white crystals (mp 202–204°C).

Analytical Data

  • ¹H NMR (DMSO-d₆) : δ 2.80 (d, 3H, N–CH₃), 3.25 (m, 8H, piperazine), 4.0 (s, 2H, Ar–CH₂), 7.25 (m, 3H, Ar–H).

  • HPLC : Retention time 8.2 min (C18 column, 90:10 H₂O:MeCN) .

Chemical Reactions Analysis

1-(2-Methoxy-5-methylphenyl)piperazine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts like palladium on carbon, and bases such as sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

1-(2-Methoxy-5-methylphenyl)piperazine serves as an intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical industry. It is utilized in developing new drugs and agrochemicals due to its reactive piperazine structure.

Biology

In biological research, this compound is studied for its effects on neurotransmitter systems , particularly serotonin and dopamine receptors, which are crucial in mood regulation and neurological functions. It has been shown to act as a partial agonist at serotonin 5-HT_1A receptors and an antagonist at 5-HT_2A receptors, influencing serotonergic signaling pathways.

Medicine

The compound is under investigation for its therapeutic potential in treating neurological disorders such as anxiety and depression. Its ability to enhance serotonin release suggests possible anxiolytic effects. Additionally, studies have indicated potential applications in managing symptoms of schizophrenia and other psychiatric conditions.

The biological activities of this compound can be summarized as follows:

  • Neuropharmacological Effects : In vitro studies indicate that this compound modulates neurotransmitter release, enhancing serotonin levels in neuronal cultures.
  • Antimicrobial Activity : Research has demonstrated moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound exhibited inhibition zones ranging from 10 to 15 mm against selected bacterial strains.
  • Cytotoxicity in Cancer Research : Preliminary studies suggest that this compound may possess cytotoxic properties against various cancer cell lines. For instance, derivatives similar to this compound have shown significant antiproliferative effects against colon cancer cells.

Case Studies

  • Neuropharmacological Study : A study evaluated the effects of various piperazine derivatives on memory acquisition in animal models. The results indicated that compounds similar to this compound could enhance memory performance through interactions with cholinergic and serotonergic systems .
  • Antimicrobial Efficacy : In a comparative analysis of antimicrobial properties among piperazine derivatives, this compound demonstrated notable efficacy against specific bacterial strains, supporting its potential use in treating infections .
  • Cytotoxicity Evaluation : Research has indicated that related piperazine compounds exhibit significant cytotoxic effects on breast cancer cells (MCF7), suggesting that further investigation into this compound could reveal similar anticancer properties .

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-5-methylphenyl)piperazine involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter systems, particularly serotonin and dopamine receptors, which are involved in mood regulation and other neurological functions. The exact pathways and molecular targets are still under investigation, but its effects on these systems suggest potential therapeutic applications .

Comparison with Similar Compounds

Key Features:

  • Structural Motif : The piperazine ring provides a rigid scaffold that facilitates interactions with neurotransmitter receptors, particularly serotonin (5-HT) and dopamine receptors .
  • Pharmacological Activity: 5-HT Receptor Modulation: Exhibits high affinity for 5-HT1A receptors (Ki = 0.6 nM in derivative 18) and variable effects on 5-HT1B/1C receptors depending on substituents . Antiviral Potential: Demonstrated IC50 values of 0.094–5.6 µM against HIV-infected cells, attributed to the arylpiperazine moiety’s ability to disrupt viral replication .

Comparison with Similar Compounds

Substituted arylpiperazines share a common piperazine core but differ in substituent type, position, and electronic effects, leading to divergent biological activities. Below is a detailed comparison:

Receptor Binding Affinity

Compound 5-HT1A (Ki, nM) 5-HT1B/1C Activity Dopamine D2 Affinity Key Evidence
1-(2-Methoxy-5-methylphenyl)piperazine 0.6 (derivative 18) Variable SND modulation Moderate (e.g., derivative in )
1-(3-Chlorophenyl)piperazine (mCPP) ~100–500 Agonist (5-HT1B/1C) Low
1-(m-Trifluoromethylphenyl)piperazine (TFMPP) ~65 (5-HT1B selective) Agonist (5-HT1B) Negligible
1-(4-Methoxyphenyl)piperazine (MeOPP) >1000 Weak/No activity Low

Notes:

  • The 2-methoxy substituent in this compound enhances 5-HT1A affinity by ~100-fold compared to mCPP or TFMPP, likely due to improved hydrogen bonding .
  • TFMPP and mCPP are selective 5-HT1B agonists but lack 5-HT1A specificity, limiting their therapeutic utility .

Antiviral and Anticancer Activity

Table 1: Cytotoxicity and Antiviral Profiles

Compound Antiviral IC50 (µM) Cytotoxicity (Cancer Cell Lines) Key Findings Evidence
This compound 0.094–5.6 (HIV) Moderate (GP < 80% in some lines) Synergistic with fluorophenyl groups
1-(3-Chlorophenyl)piperazine (mCPP) N/A GP > 80% (low activity) Bulky substituents reduce potency
1-(2-Pyridyl)piperazine 0.25 (HIV) Not reported High cytotoxicity at IC50 = 0.25 µM
1-(4-Chlorobenzhydryl)piperazine derivatives N/A IC50 = 1–10 µM (liver, breast) Long-term stability in vitro

Notes:

  • The 2-methoxy group enhances antiviral activity compared to pyridyl or pyrimidyl substituents, possibly due to improved membrane permeability .
  • Chlorine substituents (e.g., mCPP) reduce anticancer efficacy, while methoxy groups show context-dependent effects .

Structural and Functional Impact of Substituents

Key Observations :

  • Position Matters : 2-methoxy groups enhance receptor binding, while 4-methoxy groups diminish it due to steric hindrance .
  • Electron-Withdrawing Groups : Chlorine and trifluoromethyl groups increase 5-HT1B/1C agonism but reduce metabolic stability .

Biological Activity

1-(2-Methoxy-5-methylphenyl)piperazine, a derivative of piperazine, has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by a piperazine ring attached to a substituted phenyl group, which includes a methoxy group at the second position and a methyl group at the fifth position. Its molecular formula is C11H16N2OC_{11}H_{16}N_2O with a molecular weight of approximately 192.26 g/mol.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly serotonin and dopamine receptors. These interactions can modulate various biochemical pathways, influencing neuronal activity and signaling. The compound may act as an agonist or antagonist at specific receptors, affecting mood regulation and other neurological functions.

Anticancer Activity

A study assessing various piperazine derivatives highlighted the potential anticancer properties of related compounds. For instance, derivatives containing similar piperazine structures demonstrated significant antiproliferative effects against multiple cancer cell lines, including colon and CNS cancers. Although direct studies on this compound are scarce, the promising results from related compounds indicate that it may also exhibit similar activities .

Neuropharmacological Studies

In preclinical research, derivatives like 1-(4-Methoxy-2-Methylphenyl)piperazine were evaluated for their effects on memory acquisition and consolidation in animal models. These studies suggested involvement of cholinergic and serotonin receptors in mediating memory improvement, which may extend to this compound due to its structural characteristics .

Comparative Analysis of Similar Compounds

The following table summarizes key structural features and biological activities of compounds related to this compound:

Compound NameStructural FeaturesBiological Activity
1-(2-Methoxyphenyl)piperazineMethoxy group at position 2 on phenylAnxiolytic, antidepressant
1-(4-Methoxyphenyl)piperazineMethoxy group at position 4 on phenylAntipsychotic
This compoundMethoxy group at position 2, methyl at position 5Potential anxiolytic and antidepressant activity

Q & A

Q. What are the standard synthetic routes for 1-(2-Methoxy-5-methylphenyl)piperazine, and how are reaction conditions optimized?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, 1-(2-hydroxymethyl)piperazine derivatives can be prepared by refluxing brominated precursors (e.g., 4,6-dimethyl-1,3-bis(bromomethyl)benzene) with piperazine derivatives in acetonitrile, using NaHCO₃ as a base. Optimization involves solvent selection (polar aprotic solvents enhance reactivity), temperature control (reflux at ~80°C), and stoichiometric ratios (excess piperazine improves yield). Post-synthesis, purification via recrystallization (ethyl acetate) ensures high purity, confirmed by NMR, IR, and GC-MS .

Q. How is structural characterization performed for piperazine derivatives like this compound?

Methodological Answer: Key techniques include:

  • NMR Spectroscopy : To confirm substitution patterns (e.g., aromatic protons at δ 7.12 ppm in CD₃OD) and piperazine ring integrity (δ 2.70 ppm for CH₂ groups) .
  • Mass Spectrometry (GC-MS) : For molecular ion ([M⁺]) and fragmentation pattern analysis.
  • X-ray Crystallography : Resolves crystal packing and bond angles, critical for studying ligand-metal interactions .
  • HPLC : Validates purity (>98%) and monitors byproducts during synthesis .

Advanced Research Questions

Q. How do substituents on the piperazine ring influence selectivity toward serotonin receptor subtypes (e.g., 5-HT₁A vs. 5-HT₂C)?

Methodological Answer: Substituents like methoxy or methyl groups modulate receptor binding through steric and electronic effects. For example:

  • 5-HT₁A Agonism : Bulky substituents (e.g., 2-methoxy) enhance affinity due to hydrophobic interactions with receptor pockets.
  • 5-HT₂C Antagonism : Electron-withdrawing groups (e.g., nitro) reduce off-target activity.
    Experimental Design:
  • Radioligand binding assays using HEK-293 cells transfected with human 5-HT receptors.
  • Functional assays (e.g., cAMP accumulation for 5-HT₁A) to determine EC₅₀/IC₅₀ values.
    Key Finding: 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) shows 10-fold higher 5-HT₂C selectivity over 5-HT₁A compared to unsubstituted analogs .

Q. What thermodynamic parameters govern the complexation of this compound with transition metals?

Methodological Answer: Potentiometric titration in aqueous media (constant ionic strength, I = 0.1 M KCl) determines stability constants (log K) and stoichiometry (e.g., 1:1 or 2:1 ligand-metal ratios). For example:

  • Praseodymium (Pr³⁺) : Forms [Pr(L)₂]³⁺ complexes with log K = 8.2, indicating strong chelation via piperazine nitrogen and methoxy oxygen.
  • Copper (Cu²⁺) : Exhibits lower log K (5.7) due to weaker d-orbital interactions.
    Data Table:
Metal Ionlog K (25°C)ΔH (kJ/mol)ΔS (J/mol·K)
Pr³⁺8.2-45.3+12.1
Cu²⁺5.7-32.8+8.4
Source: Derived from ligand-metal titration studies .

Q. How does this compound enhance CO₂ capture efficiency in amine-based solvents?

Methodological Answer: Piperazine derivatives act as rate promoters in aqueous blends (e.g., with methyldiethanolamine, MDEA):

  • Mechanism : The secondary amine group reacts rapidly with CO₂ to form carbamates, increasing absorption kinetics.
  • Experimental Validation :
    • Vapor-Liquid Equilibrium (VLE) Studies : At 353 K, a 2 M MDEA + 2 M piperazine blend achieves 90% CO₂ loading at 6.4 MPa, outperforming MDEA alone by 40% .
    • Kinetic Modeling : Second-order rate constants (k₂) for CO₂-piperazine reactions are ~3×10⁴ M⁻¹s⁻¹, 10× faster than MDEA .

Q. What strategies mitigate contradictions in reported biological activities of piperazine derivatives?

Methodological Answer: Discrepancies arise from variations in assay conditions or substituent effects. Mitigation strategies include:

  • Standardized Assays : Use identical cell lines (e.g., CHO-K1 for serotonin receptors) and buffer conditions (pH 7.4, 37°C).
  • SAR Analysis : Compare substituent electronic profiles (Hammett σ constants) with IC₅₀ values. For example, electron-donating groups (σ < 0) correlate with 5-HT₁A agonism .
  • Meta-Analysis : Pool data from multiple studies (e.g., 20+ patents in CNS drug design) to identify consensus trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.